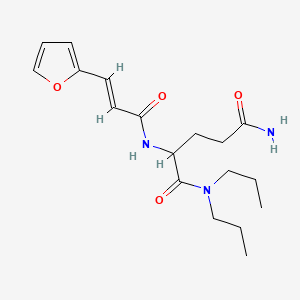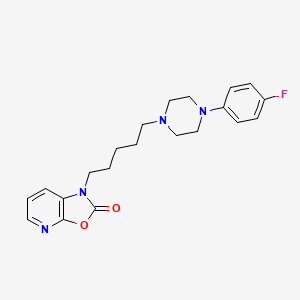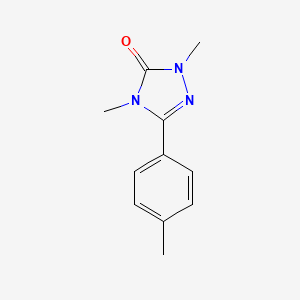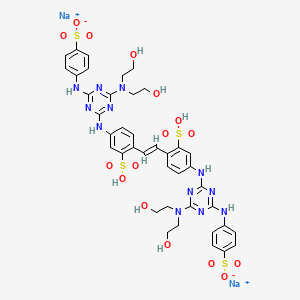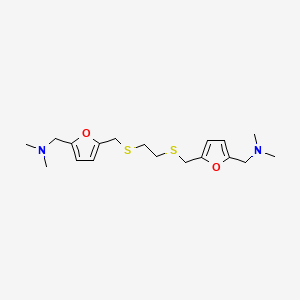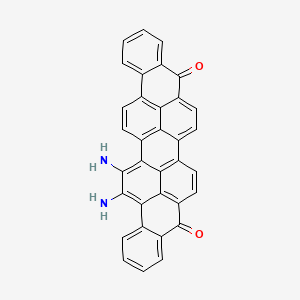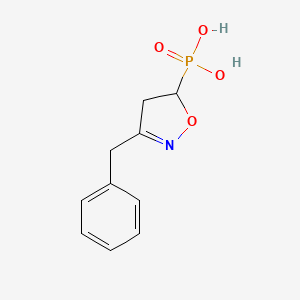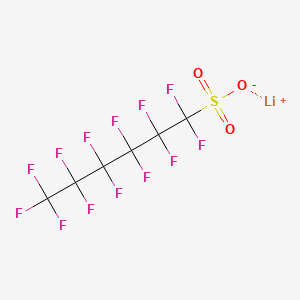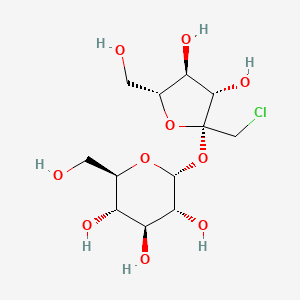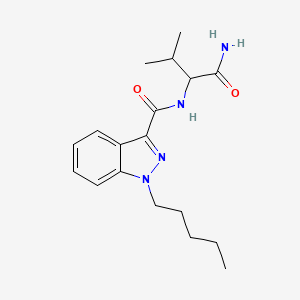
2,2'-((Dimethylgermylene)dithio)bis(1-propylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) typically involves the reaction of dimethylgermylene dichloride with 1-propylamine in the presence of a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)2GeCl2+2C3H7NH2+S→(CH3)2Ge(SC3H7NH2)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques like distillation, crystallization, and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where the germanium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted organogermanium compounds
Applications De Recherche Scientifique
2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including semiconductors and conductive polymers.
Mécanisme D'action
The mechanism by which 2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and germanium atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-((Dimethylgermylene)dithio)bis(1-ethylamine)
- 2,2’-((Dimethylgermylene)dithio)bis(1-butylamine)
- 2,2’-((Dimethylgermylene)dithio)bis(1-phenylamine)
Uniqueness
2,2’-((Dimethylgermylene)dithio)bis(1-propylamine) is unique due to its specific combination of germanium, sulfur, and nitrogen atoms, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
91485-91-5 |
|---|---|
Formule moléculaire |
C8H22GeN2S2 |
Poids moléculaire |
283.0 g/mol |
Nom IUPAC |
2-[1-aminopropan-2-ylsulfanyl(dimethyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C8H22GeN2S2/c1-7(5-10)12-9(3,4)13-8(2)6-11/h7-8H,5-6,10-11H2,1-4H3 |
Clé InChI |
MNLCJKIKPZNHSD-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)S[Ge](C)(C)SC(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


